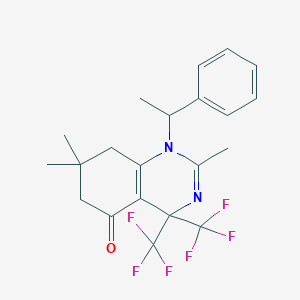![molecular formula C21H17NO2S B15022156 3-[2-(benzyloxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022156.png)
3-[2-(benzyloxy)benzyl]-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzyl ether group attached to a phenyl ring, further connected to a dihydrobenzothiazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of benzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether.
Formation of the Benzothiazole Core: The benzyl ether is then reacted with 2-aminothiophenol under acidic conditions to form the benzothiazole core.
Cyclization: The final step involves cyclization of the intermediate product to form the dihydrobenzothiazolone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,3-benzothiazol-2-one: A simpler analog without the benzyl ether group.
3-{[2-(Methoxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to the presence of the benzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or material with specific properties.
Propriétés
Formule moléculaire |
C21H17NO2S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C21H17NO2S/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Clé InChI |
QOZVYYZUMYQEJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B15022075.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)
![2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
![3-[2-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022131.png)
![N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide](/img/structure/B15022133.png)

![6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15022151.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15022166.png)
![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022167.png)
